molecular formula C18H13FN4S B2748374 2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine CAS No. 2062380-05-4

2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine

Cat. No.: B2748374
CAS No.: 2062380-05-4
M. Wt: 336.39
InChI Key: SWPGPZCLILWPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine is a complex organic compound that features a combination of pyrazole, thiazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide and an α-haloketone to form the thiazole ring.

    Pyridine Ring Attachment: Finally, the thiazole-pyrazole intermediate is coupled with a pyridine derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine
  • 2-{5-[1-(4-methylphenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine

Uniqueness

The presence of the 4-fluorophenyl group in 2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

5-[2-(4-fluorophenyl)pyrazol-3-yl]-4-methyl-2-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4S/c1-12-17(24-18(22-12)15-4-2-3-10-20-15)16-9-11-21-23(16)14-7-5-13(19)6-8-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPGPZCLILWPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.